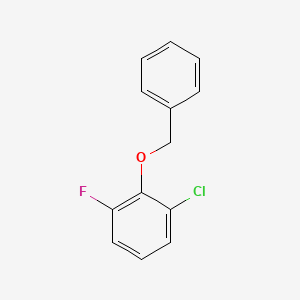

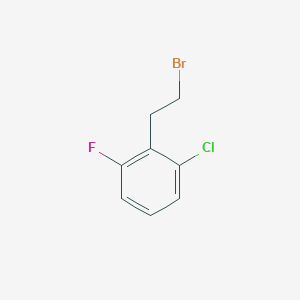

2-(Benzyloxy)-1-chloro-3-fluorobenzene

Overview

Description

The compound “2-(Benzyloxy)-1-chloro-3-fluorobenzene” likely belongs to the class of organic compounds known as benzyloxy compounds . These compounds contain a phenyl methanol moiety, which consists of a benzene ring substituted by a methoxy group and an alcohol group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 2-benzyloxypyridine have been synthesized through various reactions . For instance, N-methylation of 2-benzyloxy compounds has been used to generate active reagents in situ .Molecular Structure Analysis

The molecular structure of “this compound” would likely be influenced by the presence of the benzyloxy, chloro, and fluoro substituents . For example, the crystal system for some similar compounds is monoclinic .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used in various reactions . For instance, 2-benzyloxypyridine has been used in Suzuki–Miyaura coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be influenced by its molecular structure . For example, similar compounds have shown good solubility, thermal stability, and mechanical properties.Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis has demonstrated the utility of fluorinated and chlorinated benzenes as building blocks for creating complex molecules. For example, studies on the synthesis of alkylthio-substituted dibenz[a,j]anthracene via oxidative photocyclization show the potential of similar compounds in enhancing solubility and reactivity in organic solvents, suggesting that 2-(Benzyloxy)-1-chloro-3-fluorobenzene could be used in similar contexts for the synthesis of polycyclic aromatic hydrocarbons with improved properties (Takuya Toyoshima et al., 2013). Additionally, the development of fluoronaphthalene building blocks via aryne chemistry indicates the potential of halogenated benzenes in generating novel naphthalene derivatives, useful in pharmaceutical and agricultural research (E. Masson & M. Schlosser, 2005).

Materials Science

In materials science, partially fluorinated benzenes have been recognized for their roles in organometallic chemistry and catalysis. Their weak π-electron donating ability makes them suitable solvents or ligands in transition-metal-based reactions, which could be relevant for studies involving this compound (S. Pike, Mark R. Crimmin, & Adrian B. Chaplin, 2017). Such compounds could facilitate the development of new catalytic processes or the synthesis of organometallic complexes with unique properties.

Spectroscopy and Physical Chemistry

Research has also focused on understanding the physical and chemical properties of halogenated benzenes through spectroscopy. Studies on proton and fluorine NMR spectra of fluorobenzene, for instance, provide insights into the molecular interactions and structure of such compounds, which could extend to the study of this compound in exploring its physical properties or reactivity patterns (S. Mohanty & P. Venkateswarlu, 1966).

Future Directions

Properties

IUPAC Name |

1-chloro-3-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGRIUGGOYNHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682091 | |

| Record name | 2-(Benzyloxy)-1-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938180-34-8 | |

| Record name | 2-(Benzyloxy)-1-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1523592.png)

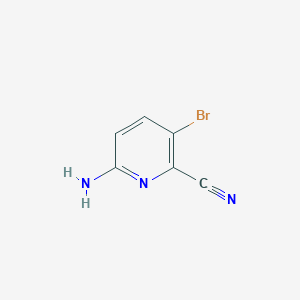

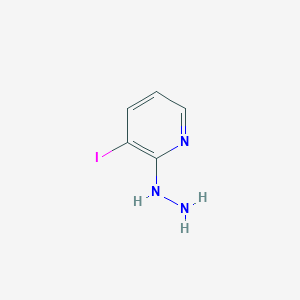

![4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523601.png)

![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)